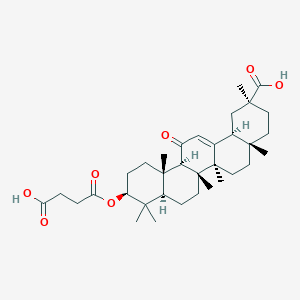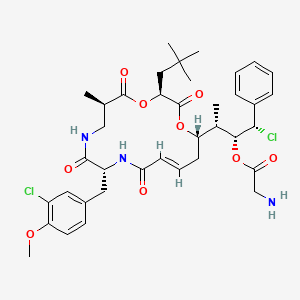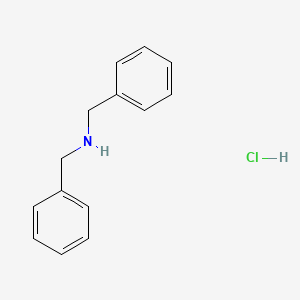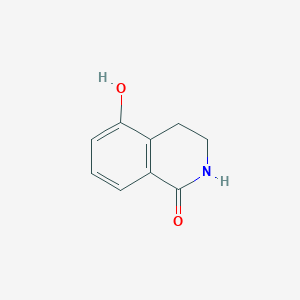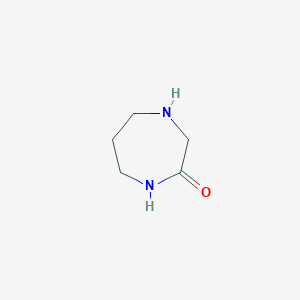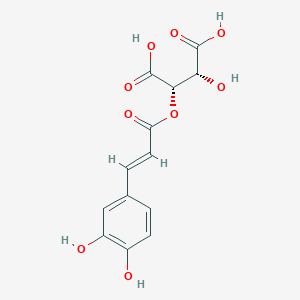
(2S,3R)-trans-caftaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-trans-caftaric acid is a cinnamate ester obtained by formal condensation of the carboxy group of trans-caffeic acid with one of the hydroxy groups of meso-tartaric acid. It has a role as a metabolite. It is a dicarboxylic acid, a cinnamate ester, a tetraric acid derivative and a member of catechols. It derives from a meso-tartaric acid and a trans-caffeic acid.
Wissenschaftliche Forschungsanwendungen
Bioavailability and Metabolic Pathways
(2S,3R)-trans-caftaric acid , a nonflavonoid phenolic compound abundant in grapes and wines, demonstrates intriguing bioavailability and metabolic characteristics. When administered into the rat stomach, not only was the intact compound detected in the plasma, kidney, and even the brain, but also its O-methylated derivative, indicating complex metabolic pathways in mammals (Vanzo et al., 2007). This suggests a potential for systemic effects and possible interactions with various physiological systems.
Antioxidant and Binding Properties
The antioxidant properties of This compound are notable, especially in the context of the winemaking process. The compound, particularly when interacting with glutathione, is involved in trapping enzymatically generated o-quinones, thereby influencing the color and quality of wine. The detailed identification of various adducts formed by reactions with glutathione or cysteinylglycine sheds light on the complex chemistry of wine and its potential health impacts (Ferreira-Lima et al., 2016).
Role in Wine Oxidation and Quality
The presence of This compound in wines, particularly its derivatives formed through interactions with glutathione, serves as an indicator of the wine's oxidation history. The dynamics of these compounds during wine aging and their influence on wine's sensory attributes underscore the compound's importance in the enological field. The identification of novel derivatives in aged wines provides new insights into the aging process and the factors influencing wine quality (Cejudo‐Bastante et al., 2010).
Microbial Metabolism
The metabolism of This compound by human faecal microbiota reveals another dimension of its biological significance. The microbial conversion results in the formation of specific metabolites, reflecting the compound's potential impact on gut health and the broader implications for dietary intake of foods rich in this compound (Gonthier et al., 2006).
Quantification in Wines
The development of analytical methods for quantifying This compound and its derivatives in wines is crucial for understanding their roles and effects. The advancement in methodologies not only aids in monitoring wine quality but also provides tools for studying the compound's bioactivity and health implications (Ferreira-Lima et al., 2018).
Eigenschaften
Molekularformel |
C13H12O9 |
|---|---|
Molekulargewicht |
312.23 g/mol |
IUPAC-Name |
(2S,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11+/m1/s1 |
InChI-Schlüssel |
SWGKAHCIOQPKFW-BOCAPUTCSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O[C@@H]([C@H](C(=O)O)O)C(=O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



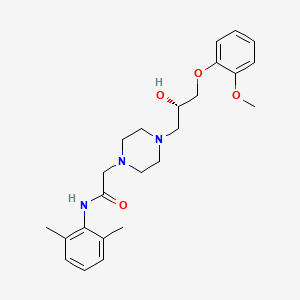
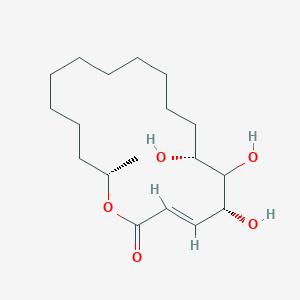
![2-[(1S,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid](/img/structure/B1253331.png)

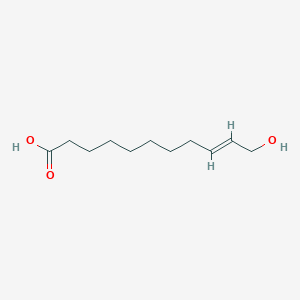
![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2S,3S,4S,5R,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1253339.png)

![[(9E,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B1253342.png)

